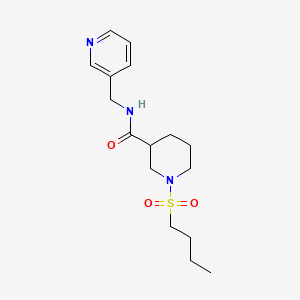
N-(4-ethylphenyl)-N'-(1-isopropyl-4-piperidinyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-ethylphenyl)-N'-(1-isopropyl-4-piperidinyl)urea, also known as EIPU, is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. This compound belongs to the class of urea derivatives and has been studied for its effects on various biological systems.
Wissenschaftliche Forschungsanwendungen
N-(4-ethylphenyl)-N'-(1-isopropyl-4-piperidinyl)urea has been studied for its potential therapeutic applications in various diseases such as Alzheimer's disease, Parkinson's disease, and epilepsy. It has also been studied for its effects on the central nervous system, specifically its ability to modulate the activity of neurotransmitters such as dopamine and serotonin.
Wirkmechanismus
N-(4-ethylphenyl)-N'-(1-isopropyl-4-piperidinyl)urea acts as a positive allosteric modulator of the dopamine D2 receptor and a negative allosteric modulator of the serotonin 5-HT2A receptor. This dual action results in an increase in dopamine neurotransmission and a decrease in serotonin neurotransmission. These effects are thought to be responsible for the potential therapeutic effects of N-(4-ethylphenyl)-N'-(1-isopropyl-4-piperidinyl)urea in various diseases.
Biochemical and Physiological Effects:
Studies have shown that N-(4-ethylphenyl)-N'-(1-isopropyl-4-piperidinyl)urea can improve cognitive function and memory in animal models of Alzheimer's disease. It has also been shown to have anticonvulsant effects in animal models of epilepsy. Additionally, N-(4-ethylphenyl)-N'-(1-isopropyl-4-piperidinyl)urea has been shown to have neuroprotective effects in animal models of Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(4-ethylphenyl)-N'-(1-isopropyl-4-piperidinyl)urea in lab experiments is its ability to selectively modulate the activity of specific neurotransmitters. This allows for a more targeted approach in studying the effects of neurotransmitters on biological systems. However, one limitation of using N-(4-ethylphenyl)-N'-(1-isopropyl-4-piperidinyl)urea is its potential toxicity and side effects, which may limit its use in certain experiments.
Zukünftige Richtungen
For the study of N-(4-ethylphenyl)-N'-(1-isopropyl-4-piperidinyl)urea include further investigation into its potential therapeutic applications in various diseases. Additionally, studies on the long-term effects and safety of N-(4-ethylphenyl)-N'-(1-isopropyl-4-piperidinyl)urea are needed to fully understand its potential as a pharmacological agent. Further research is also needed to explore the effects of N-(4-ethylphenyl)-N'-(1-isopropyl-4-piperidinyl)urea on other neurotransmitters and biological systems.
Synthesemethoden
The synthesis of N-(4-ethylphenyl)-N'-(1-isopropyl-4-piperidinyl)urea involves the reaction between 1-isopropyl-4-piperidone and 4-ethylphenyl isocyanate. The reaction is carried out in the presence of a suitable solvent and a catalyst. The resulting product is then purified through various techniques such as recrystallization, chromatography, and distillation.
Eigenschaften
IUPAC Name |
1-(4-ethylphenyl)-3-(1-propan-2-ylpiperidin-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O/c1-4-14-5-7-15(8-6-14)18-17(21)19-16-9-11-20(12-10-16)13(2)3/h5-8,13,16H,4,9-12H2,1-3H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLZZUXQNJHPLIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)NC2CCN(CC2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(dimethylamino)sulfonyl]-N-[(3-methylphenyl)(phenyl)methyl]-4-piperidinecarboxamide](/img/structure/B5463873.png)
![1-(4-{2-[1-(2-hydroxyethyl)-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl]-2-oxoethyl}-2-thienyl)ethanone](/img/structure/B5463878.png)
![N-propyl-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B5463880.png)
![5-{4-[(3-chlorobenzyl)oxy]-3-ethoxybenzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5463888.png)
![ethyl N-[2-(benzoylamino)-3-(2-fluorophenyl)acryloyl]threoninate](/img/structure/B5463902.png)
![5-{[1-(4-bromophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5463910.png)
![4-methyl-2H-benzo[h]chromen-2-one](/img/structure/B5463915.png)
![N,5-dimethyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5463918.png)

![3-chloro-4-methoxy-N-[1-methyl-2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B5463929.png)
![6-[4-(2-chloro-4-fluorobenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5463933.png)

![2-(2,5-dimethyl-1,3-thiazol-4-yl)-N-[(3S*,4R*)-4-ethoxytetrahydrofuran-3-yl]acetamide](/img/structure/B5463946.png)
